3-Bromo-6-chloro-N-methylpyridin-2-amine

Description

Strategic Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in organic synthesis. nih.govrsc.org Its presence in numerous natural products, pharmaceuticals, and agrochemicals underscores its fundamental importance. sciencepublishinggroup.comresearchgate.net The nitrogen atom imparts unique properties to the ring, including altered reactivity compared to benzene (B151609) and the ability to act as a ligand for metal catalysts. Pyridine derivatives serve as crucial intermediates and building blocks for the construction of more complex molecular architectures. rsc.org Their versatility allows for the synthesis of a diverse array of compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.nettandfonline.com

Positional and Structural Context of 3-Bromo-6-chloro-N-methylpyridin-2-amine within the Halogenated Pyridinamine Class

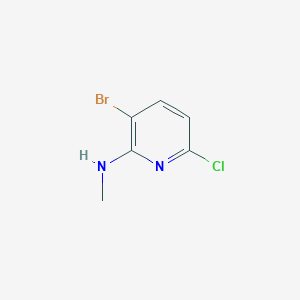

This compound is a polysubstituted pyridine derivative. Its structure is characterized by a pyridine ring bearing four substituents:

An amino group at the 2-position, which is further substituted with a methyl group (N-methyl).

A bromo group at the 3-position.

A chloro group at the 6-position.

The presence and specific arrangement of these functional groups define its chemical character. The amino group at the 2-position classifies it as a 2-aminopyridine (B139424), a class of compounds known for its utility in the synthesis of fused heterocyclic systems and as ligands in coordination chemistry. nih.govsioc-journal.cn The bromine and chlorine atoms at positions 3 and 6, respectively, are key features. Halogens act as effective leaving groups in nucleophilic aromatic substitution reactions and are crucial participants in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br versus the C-Cl bond can potentially allow for selective, sequential functionalization of the pyridine ring.

Below is a data table summarizing the key structural features of this compound.

| Feature | Description |

| Core Scaffold | Pyridine |

| Functional Groups | 2-(N-methylamino), 3-Bromo, 6-Chloro |

| CAS Number | 1845690-58-5 chemicalbook.com |

| Molecular Formula | C₆H₆BrClN₂ |

| Molecular Weight | 221.48 g/mol chemscene.com |

Delineation of Research Objectives and Scope for In-depth Investigation of this compound

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural features suggest several avenues for investigation. The primary research objectives for a compound of this nature would typically include:

Synthesis and Characterization: Development of efficient and scalable synthetic routes to access this molecule. Full characterization of the compound using modern spectroscopic techniques such as NMR (¹H, ¹³C), mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.

Reactivity Studies: A thorough investigation of its reactivity, particularly focusing on the differential reactivity of the bromo and chloro substituents in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) and nucleophilic substitution reactions. The influence of the N-methylamino group on the reactivity of the pyridine ring would also be a key area of study.

Exploration of Synthetic Utility: Utilizing this compound as a building block for the synthesis of more complex, potentially biologically active molecules. This would involve leveraging the reactivity of the halogen atoms to introduce diverse functionalities.

Biological Screening: Given the prevalence of halogenated pyridinamines in medicinal chemistry, this compound would be a candidate for screening in various biological assays to assess its potential as a lead structure for drug discovery.

The scope of this investigation would be to establish a foundational understanding of the chemical properties and synthetic potential of this compound, thereby enabling its future application in various fields of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-N-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-9-6-4(7)2-3-5(8)10-6/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGICSDCFHLOVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 6 Chloro N Methylpyridin 2 Amine

Comprehensive Retrosynthetic Analysis of the 3-Bromo-6-chloro-N-methylpyridin-2-amine Core Structure

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, the analysis reveals several plausible disconnection points, leading to different potential synthetic routes.

The primary disconnections are:

C-N Bond (N-methylation): The bond between the amino nitrogen and the methyl group can be disconnected. This suggests a late-stage N-methylation of a 3-bromo-6-chloropyridin-2-amine (B1522598) precursor. This is a common and reliable transformation.

C-N Bond (Amination): The bond between the pyridine (B92270) C2 carbon and the amino group can be cleaved. This points to a strategy involving the amination of a 2,3-dibromo-6-chloropyridine (B1416648) or a similar highly halogenated pyridine precursor with methylamine.

C-Br and C-Cl Bonds (Halogenation): The carbon-halogen bonds can be disconnected, suggesting that the halogen atoms are introduced via electrophilic or nucleophilic halogenation reactions on a suitable aminopyridine precursor. The timing and order of these halogenations are critical for achieving the desired regiochemistry.

Based on these disconnections, a primary retrosynthetic pathway emerges. The most logical approach involves installing the amino group and the halogens onto a pyridine core before the final N-methylation step. This pathway simplifies the synthetic challenge to the regioselective halogenation of a suitable 2-aminopyridine (B139424) precursor. A potential precursor is 2-amino-6-chloropyridine (B103851), which would require a subsequent regioselective bromination at the C3 position, followed by N-methylation.

Elucidation and Critical Assessment of Reported Synthetic Pathways

The synthesis hinges on the creation of a correctly halogenated pyridine precursor. A common starting material for such syntheses is 2-aminopyridine or one of its derivatives.

Pathway A: Halogenation of 2-Amino-6-chloropyridine

Starting Material: 2-Amino-6-chloropyridine is a commercially available and logical starting point.

Regioselective Bromination: The key challenge is the regioselective introduction of a bromine atom at the C3 position. The amino group at C2 is a strong activating group and directs electrophiles to the C3 and C5 positions. Halogenation of 2-aminopyridines can be achieved using various reagents. For instance, methods using LiCl or LiBr with Selectfluor can achieve high regioselectivity in the halogenation of 2-aminopyridines. rsc.org The presence of the chlorine at C6 may influence the electronic properties and steric hindrance, but C3 bromination remains the most probable outcome. Common brominating agents like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., acetonitrile (B52724) or DMF) are typically employed. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to prevent di-bromination or other side reactions.

Pathway B: From 2,6-Dichloropyridine

Starting Material: 2,6-Dichloropyridine.

Selective Amination: A nucleophilic aromatic substitution (SNAr) reaction could be performed to introduce an amino group at the C2 position. This is often challenging due to the potential for reaction at both C2 and C6. However, under controlled conditions, mono-amination can be achieved.

Bromination: The resulting 2-amino-6-chloropyridine would then be brominated as described in Pathway A.

The table below summarizes common halogenation reagents.

| Reagent | Target Halogen | Typical Conditions | Notes |

| N-Bromosuccinimide (NBS) | Bromine | Acetonitrile or DMF, Room Temp. | Widely used, good for activated rings. |

| N-Chlorosuccinimide (NCS) | Chlorine | Acetonitrile or DMF, Room Temp. | Effective for chlorination. |

| Selectfluor with LiBr/LiCl | Bromine/Chlorine | DMF, Mild Conditions | Offers high regioselectivity for 2-aminopyridines. rsc.org |

| Elemental Bromine (Br₂) | Bromine | Acetic Acid or CCl₄ | Highly reactive, can lead to over-halogenation. |

Once the 3-bromo-6-chloropyridin-2-amine intermediate is synthesized, the final step is the introduction of the methyl group onto the nitrogen atom.

N-Monoalkylation Challenges: Direct N-alkylation of aminopyridines using alkyl halides can be inefficient, often yielding a mixture of mono- and di-alkylated products, as well as potential alkylation on the pyridine ring nitrogen. researchgate.net Therefore, more sophisticated and selective methods are preferred.

Reported Methodologies: Several effective protocols for the N-alkylation of 2-aminopyridines have been developed:

Reductive Amination: This classic method involves reacting the amine with an aldehyde (formaldehyde for methylation) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). researchgate.net

Metal-Free Catalysis: A strategy using BF₃·OEt₂ as a catalyst for the N-alkylation of 2-aminopyridines with 1,2-diketones has been reported, proceeding under aerobic conditions. acs.org While not directly applicable for methylation, it highlights the development of advanced catalytic systems.

Borrowing Hydrogen Strategy: Ruthenium and other transition metal complexes can catalyze the N-alkylation of amines with alcohols (e.g., methanol (B129727) for methylation). researchgate.net This method is atom-economical as it produces water as the only byproduct.

Self-Limiting Alkylation: Novel approaches using N-aminopyridinium salts as ammonia (B1221849) surrogates have been developed to ensure selective monoalkylation. chemrxiv.org

The table below outlines various N-alkylation methods.

| Method | Alkylating Agent | Catalyst/Reagent | Advantages |

| Reductive Amination | Formaldehyde | Sodium Borohydride (NaBH₄) | Mild conditions, good yields. researchgate.net |

| "Borrowing Hydrogen" | Methanol | Ruthenium or Iridium complexes | High atom economy, green process. researchgate.net |

| Direct Alkylation | Methyl Iodide | Base (e.g., NaH, K₂CO₃) | Simple, but risks over-alkylation. researchgate.net |

| Heterogeneous Catalysis | Alkylation raw material | Solid catalysts | Easy catalyst removal, suitable for industrial scale. google.com |

Optimizing each synthetic step is critical for maximizing yield and purity while ensuring scalability and cost-effectiveness.

Key Optimization Parameters:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For halogenation, polar aprotic solvents like DMF or acetonitrile are common. thieme.de For N-alkylation, solvents range from THF to neat conditions depending on the methodology. researchgate.netresearchgate.net

Temperature: Temperature control is essential for managing exothermic reactions and preventing side-product formation. Halogenations are often run at or below room temperature, while amination and some alkylation reactions may require heating.

Catalyst: In catalytic reactions, such as the "borrowing hydrogen" N-alkylation, screening different metal catalysts and ligands is crucial to find the optimal system for the specific substrate. researchgate.net

Stoichiometry and Reagent Addition: Careful control over the amount of reagents, particularly the halogenating agent, is necessary to achieve mono-halogenation. Slow, controlled addition can often improve selectivity.

Base: In N-alkylation reactions, the choice and amount of base are critical for deprotonating the amine without causing side reactions.

| Parameter | Halogenation | N-Alkylation | Rationale for Optimization |

| Solvent | Acetonitrile, DMF | THF, Dioxane, Methanol | Influences reagent solubility, reaction rate, and selectivity. |

| Temperature | 0°C to Room Temp. | Room Temp. to 120°C | Controls reaction kinetics and minimizes byproduct formation. |

| Catalyst | N/A (often stoichiometric) | Ru, Pd, BF₃·OEt₂, Heterogeneous catalysts | Improves reaction efficiency, selectivity, and sustainability. acs.orgresearchgate.netgoogle.com |

| Base | Pyridine (acid scavenger) | NaH, K₂CO₃, Cs₂CO₃ | Essential for amine deprotonation; strength and solubility are key. |

Investigation of Novel and Sustainable Synthetic Approaches, Including Green Chemistry Principles

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact. For the synthesis of this compound, several strategies can be employed:

Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric ones significantly improves atom economy. For instance, catalytic "borrowing hydrogen" N-alkylation using methanol is far greener than methods requiring stoichiometric reducing agents. researchgate.net

Heterogeneous Catalysis: The use of solid, recoverable catalysts for steps like N-alkylation simplifies purification, reduces waste, and allows for catalyst recycling, which is beneficial for large-scale industrial production. google.com

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product. The aforementioned "borrowing hydrogen" method is a prime example, producing only water as a byproduct.

Safer Solvents: Replacing hazardous solvents like chlorinated hydrocarbons or DMF with greener alternatives (e.g., 2-MeTHF, cyclopentyl methyl ether) where possible.

Energy Efficiency: Employing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption, particularly in steps like halogenation or amination. thieme.de

Chromatographic and Non-Chromatographic Techniques for Isolation and Purification of High-Purity this compound

Achieving high purity is essential, especially if the compound is intended for pharmaceutical or electronic applications. A multi-step approach to purification is often necessary.

Work-up Procedures: Initial purification after the reaction often involves extraction to separate the product from inorganic salts and water-soluble impurities, followed by washing and drying of the organic layer.

Crystallization/Recrystallization: If the final compound is a solid, crystallization is one of the most effective and scalable methods for achieving high purity. It involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon pure crystals form, leaving impurities in the solution.

Flash Chromatography: This is a standard technique for purifying organic compounds. The crude material is passed through a column of silica (B1680970) gel using a solvent system (eluent) of appropriate polarity to separate the desired product from starting materials and byproducts. This method was noted for purifying a related compound, 3-bromo-2-(bromomethyl)-6-chloropyridine.

Supercritical Fluid Chromatography (SFC): A more advanced chromatographic technique that uses a supercritical fluid (usually CO₂) as the mobile phase. SFC can offer faster separations and is considered a greener alternative to traditional HPLC due to reduced organic solvent consumption. It has been successfully used for the purification of a structurally similar precursor.

The choice of purification method depends on the scale of the synthesis, the physical properties of the compound, and the nature of the impurities.

| Technique | Principle | Scale | Advantages | Disadvantages |

| Recrystallization | Differential solubility at different temperatures | Lab to Industrial | Cost-effective, high purity for crystalline solids | Product loss in mother liquor, not for oils/gums |

| Flash Chromatography | Differential adsorption on a stationary phase | Lab to Pilot | Versatile, good separation of close-running spots | Requires large solvent volumes, silica waste |

| SFC | Partitioning between stationary phase and supercritical fluid | Analytical to Prep | Fast, reduced organic solvent use, green. | High initial equipment cost |

| Distillation | Separation based on boiling point differences | Lab to Industrial | Effective for volatile liquids | Requires thermal stability of the compound |

Chemical Transformations and Mechanistic Reactivity of 3 Bromo 6 Chloro N Methylpyridin 2 Amine

Examination of Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring is inherently electron-deficient, which generally renders it less reactive towards electrophilic aromatic substitution compared to benzene (B151609). The presence of two electron-withdrawing halogen atoms further deactivates the ring. However, the potent electron-donating N-methylamino group at the C2 position provides significant activation, directing electrophiles primarily to the C5 position, which is para to the amino group. Despite this activation, forcing conditions are typically required for electrophilic substitutions like nitration or halogenation, and yields can be modest due to the overriding deactivating effects of the halogens and the pyridine nitrogen.

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In 3-Bromo-6-chloro-N-methylpyridin-2-amine, the halogen atoms serve as excellent leaving groups. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is stabilized by the electron-withdrawing pyridine nitrogen and the remaining halogen substituent. libretexts.org The rate of SNAr reactions on halopyridines is often dependent on the position of the halogen, with halogens at the C2, C4, and C6 positions being more readily displaced due to effective stabilization of the negative charge in the intermediate by the ring nitrogen. youtube.com In this molecule, the chlorine at C6 is particularly activated towards SNAr.

Selective Functional Group Interconversions of Halogen Substituents and the N-Methylamino Group

Comparative Reactivity Studies of the C3-Bromine and C6-Chlorine Atoms

The differential reactivity of the bromine and chlorine substituents in this compound allows for selective functionalization. This selectivity is highly dependent on the type of reaction being performed.

In Palladium-Catalyzed Cross-Coupling Reactions , the reactivity of the carbon-halogen bond is primarily dictated by its bond dissociation energy. The general trend for oxidative addition to a Pd(0) center is C–I > C–Br > C–Cl. libretexts.org Consequently, the C3-Br bond is significantly more reactive than the C6-Cl bond. This differential reactivity enables selective cross-coupling reactions, such as Suzuki or Sonogashira, to be performed at the C3 position while leaving the C6-chloro substituent intact for subsequent transformations. rsc.org

In Nucleophilic Aromatic Substitution (SNAr) , the reactivity is governed by two factors: the electronegativity of the halogen (which influences the electrophilicity of the carbon atom) and the stability of the halide as a leaving group. For activated aryl halides, the typical leaving group order is F > Cl ≈ Br > I. researchgate.netchemrxiv.org This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the inductive electron withdrawal of the halogen. Furthermore, the C6 position is more activated towards nucleophilic attack than the C3 position due to more effective resonance stabilization of the Meisenheimer intermediate by the pyridine nitrogen. Therefore, under SNAr conditions, the C6-chlorine is generally more susceptible to substitution than the C3-bromine.

The following table summarizes the comparative reactivity:

| Reaction Type | More Reactive Site | Less Reactive Site | Governing Principle |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | C3-Bromine | C6-Chlorine | Bond Dissociation Energy (C-Br < C-Cl) facilitates oxidative addition. libretexts.org |

| Nucleophilic Aromatic Substitution (SNAr) | C6-Chlorine | C3-Bromine | Positional activation (C6 is 'para' to nitrogen) and leaving group ability. youtube.com |

Transformations Involving the Secondary Amine Functionality

The N-methylamino group at the C2 position is a versatile functional handle. As a secondary amine, it can undergo a range of common chemical transformations:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amide.

N-Alkylation: Further alkylation can occur with alkyl halides, though this may require strong bases and can be challenging to control.

Directed ortho-Metalation: The amino group can act as a directed metalation group. Treatment with a strong base like n-butyllithium could potentially lead to deprotonation at the C3 position if the bromine were absent. However, in this substrate, lithium-halogen exchange at the more reactive C3-bromo position is a more likely outcome.

Role in Catalysis: The 2-amino group can influence the outcome of metal-catalyzed reactions by coordinating with the metal center. This can sometimes be problematic, leading to catalyst inhibition, or it can be beneficial, directing the reaction to a specific site.

Advanced Metal-Catalyzed Cross-Coupling Methodologies for C-C, C-N, C-S, and C-O Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for elaborating the structure of this compound. The presence of two distinct halogen atoms allows for sequential and site-selective modifications.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Palladium catalysis is the most prevalent method for forming new bonds at the halogenated positions. The higher reactivity of the C3-Br bond is typically exploited for initial, selective coupling. libretexts.orgrsc.org

Suzuki-Miyaura Reaction: This reaction forms C-C bonds by coupling the aryl halide with an organoboron reagent. By carefully selecting the catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and reaction conditions, an aryl or vinyl group can be selectively introduced at the C3 position. acs.org A subsequent, more forcing Suzuki-Miyaura reaction could then functionalize the C6-chloro position. acs.org

Sonogashira Reaction: This reaction couples the aryl halide with a terminal alkyne to form a C(sp²)-C(sp) bond, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org Studies on 2-amino-3-bromopyridines have shown that this reaction proceeds efficiently at the bromo position to yield 2-amino-3-alkynylpyridines. scirp.orgresearchgate.net The C3-bromo position of the target molecule would be expected to react selectively under standard Sonogashira conditions.

Buchwald-Hartwig Amination: This reaction is a powerful method for C-N bond formation. wikipedia.org The coupling of amines with 2-halopyridines is well-established. researchgate.net Given the substrate's existing amino group, intramolecular reactions are possible, but intermolecular coupling with a variety of primary or secondary amines can be achieved at either the C3 or C6 position, again with selectivity for the C3-bromo site under appropriate conditions. The choice of phosphine (B1218219) ligand (e.g., BINAP, XPhos) is critical for achieving high yields. wikipedia.orgchemspider.com

The table below outlines typical conditions for these selective palladium-catalyzed reactions.

| Reaction | Bond Formed | Typical Reagents | Typical Catalyst System | Selective Site |

|---|---|---|---|---|

| Suzuki-Miyaura | C-C | Ar-B(OH)₂, K₂CO₃ | Pd(PPh₃)₄ or PdCl₂(dppf) | C3-Br |

| Sonogashira | C-C (alkyne) | R-C≡CH, Et₃N | PdCl₂(PPh₃)₂, CuI | C3-Br |

| Buchwald-Hartwig | C-N | R¹R²NH, NaOt-Bu | Pd₂(dba)₃, phosphine ligand (e.g., XPhos) | C3-Br |

Other Transition Metal-Catalyzed Transformations

While palladium is dominant, other transition metals, particularly copper, are widely used for certain cross-coupling reactions, often under conditions known as Ullmann-type couplings. These reactions are especially useful for forming carbon-heteroatom bonds.

Copper-Catalyzed C-N Bond Formation: The Ullmann condensation can couple aryl halides with amines, amides, and nitrogen heterocyles. rsc.orgrsc.org Modern protocols often use copper(I) salts (e.g., CuI) with a ligand such as an amino acid or a diamine, allowing the reaction to proceed under milder conditions than traditional methods. nih.gov This can be an effective alternative to the Buchwald-Hartwig amination.

Copper-Catalyzed C-S Bond Formation: Thioethers can be synthesized by coupling aryl halides with thiols. semanticscholar.org Copper-catalyzed systems, often using CuI with a suitable ligand, are efficient for this transformation, providing a direct route to aryl sulfides. researchgate.net

Copper-Catalyzed C-O Bond Formation: Similarly, the synthesis of aryl ethers can be achieved through the copper-catalyzed coupling of aryl halides with alcohols or phenols. nih.govlongdom.org The use of ligands like 1,10-phenanthroline (B135089) can facilitate these reactions, even with less reactive aryl chlorides. longdom.org

For these copper-catalyzed reactions, selectivity can be less predictable than in palladium catalysis and may depend heavily on the specific ligand and reaction conditions employed. However, the general reactivity trend often still favors the C-Br bond over the C-Cl bond.

Studies on Regioselectivity, Chemoselectivity, and Stereoselectivity in Complex Derivatization Reactions

The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a cornerstone for achieving regioselectivity and chemoselectivity in the derivatization of compounds like this compound. In transition metal-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This difference allows for selective functionalization at the C3 position (bromine) while leaving the C6 position (chlorine) intact for subsequent transformations. researchgate.net

Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For dihalopyridine substrates, the typical order of halide reactivity is I > Br > Cl. researchgate.net This inherent chemoselectivity enables the selective reaction at the more labile C-Br bond under carefully controlled conditions.

For instance, in palladium-catalyzed amination reactions of 6-bromo- and 6-chloropurine (B14466) nucleosides, a related class of compounds, the C-Br bond shows significantly higher reactivity. nih.gov Efficient coupling with various amines can be achieved at the bromine-bearing position using a palladium acetate/Xantphos catalyst system, while the chlorine at the analogous position remains unreacted, allowing for further diversification. nih.govnih.gov It is reasonable to extrapolate that this compound would exhibit similar behavior, allowing for selective amination or arylation at the C3 position.

The following table illustrates the potential for chemoselective Suzuki cross-coupling with this compound based on studies of analogous compounds like 5-bromo-2-methylpyridin-3-amine. mdpi.com

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 6-Chloro-N-methyl-3-phenylpyridin-2-amine | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 6-Chloro-3-(4-methoxyphenyl)-N-methylpyridin-2-amine | Good |

| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 3-(3-Chlorophenyl)-6-chloro-N-methylpyridin-2-amine | Moderate |

This table is illustrative and based on the reactivity of similar compounds. mdpi.com

Regioselectivity:

The substitution pattern of the pyridine ring in this compound also influences regioselectivity. The electron-donating N-methylamino group at the C2 position and the halogen atoms at the C3 and C6 positions create a specific electronic environment. In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the electron-withdrawing nitrogen atom of the pyridine ring are activated. However, the presence of the halogens as leaving groups dictates the reaction sites. The relative stability of the Meisenheimer intermediate would determine the preferred site of attack.

Stereoselectivity:

Currently, there is a lack of specific research on stereoselective derivatization reactions involving this compound. Such studies would likely involve the introduction of a chiral center, for example, through asymmetric cross-coupling reactions or by using chiral reagents. The development of stereoselective methods would be a valuable addition to the synthetic utility of this compound.

Exploration of Radical-Mediated and Photoredox-Catalyzed Reactions

Radical-mediated and photoredox-catalyzed reactions have emerged as powerful methods for the functionalization of heterocyclic compounds under mild conditions. acs.org These approaches often provide access to novel chemical space and can exhibit unique selectivity patterns compared to traditional ionic reactions.

Radical-Mediated Reactions:

The halogen atoms on this compound can potentially serve as radical precursors. Homolytic cleavage of the C-Br or C-Cl bond, typically initiated by a radical initiator or by photochemical means, would generate a pyridinyl radical. This reactive intermediate could then participate in a variety of transformations, including addition to alkenes or alkynes, or hydrogen atom abstraction.

The selective generation of a radical at the C3 or C6 position would depend on the bond dissociation energies of the respective carbon-halogen bonds. Generally, the C-Br bond has a lower bond dissociation energy than the C-Cl bond, suggesting that radical formation would preferentially occur at the C3 position.

Photoredox-Catalyzed Reactions:

Visible-light photoredox catalysis has become a versatile tool for organic synthesis. acs.org In this approach, a photocatalyst, upon excitation by visible light, can engage in single-electron transfer (SET) processes with organic substrates to generate radical ions or radicals.

For a substrate like this compound, a photoredox cycle could be initiated by either an oxidative or a reductive quenching pathway. In a reductive quenching cycle, the excited photocatalyst could reduce the pyridine compound, leading to the cleavage of a carbon-halogen bond and the formation of a pyridinyl radical. This radical could then be trapped by a suitable coupling partner.

Conversely, in an oxidative quenching cycle, the excited photocatalyst could oxidize a reaction partner, which then reacts with the pyridine substrate. The application of photoredox catalysis to the C-H functionalization of pyridines has been a particularly active area of research. researchgate.netnih.gov While direct C-H functionalization of this compound has not been reported, the principles of Minisci-type reactions, where a nucleophilic radical attacks the electron-deficient pyridine ring, could potentially be applied.

The following table outlines a hypothetical photoredox-catalyzed C-H alkylation of this compound, based on general methods for pyridine functionalization. researchgate.net

| Entry | Radical Precursor | Photocatalyst | Oxidant | Product (Major Isomer) |

| 1 | tert-Butyl peracetate | Ru(bpy)₃Cl₂ | - | 4-tert-Butyl-3-bromo-6-chloro-N-methylpyridin-2-amine |

| 2 | Cyclohexanecarboxylic acid | Ir(ppy)₃ | (NH₄)₂S₂O₈ | 3-Bromo-6-chloro-4-cyclohexyl-N-methylpyridin-2-amine |

This table is hypothetical and illustrates potential applications of photoredox catalysis based on established methodologies for pyridine functionalization. researchgate.net

The exploration of radical-mediated and photoredox-catalyzed reactions involving this compound holds significant promise for the development of novel and efficient synthetic methodologies for the derivatization of this versatile scaffold.

Strategic Applications of 3 Bromo 6 Chloro N Methylpyridin 2 Amine As a Versatile Building Block in Organic Synthesis

Utility in the Construction of Structurally Diverse Heterocyclic Systems

Precursor in the Synthesis of Quinolinone and Naphthyridinone Architectures

There is no specific information available in the scientific literature detailing the use of 3-Bromo-6-chloro-N-methylpyridin-2-amine as a direct precursor for the synthesis of quinolinone or naphthyridinone architectures. General synthetic routes to these bicyclic systems often involve intramolecular cyclization reactions of appropriately substituted anilines or aminopyridines. For instance, the Gould-Jacobs reaction is a well-known method for quinoline (B57606) synthesis, which could theoretically be adapted. However, no published examples specifically utilize this compound for this purpose. The inherent electronic properties and steric hindrance of the substituents on the pyridine (B92270) ring of this specific compound may influence its reactivity in such cyclization reactions, but without experimental data, any proposed synthetic pathway remains speculative.

Facilitation of Other Pyridine-Fused and Multi-Substituted Heterocyclic Compounds

While the bromo and chloro substituents on this compound suggest potential for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce molecular diversity, there is a notable lack of published research demonstrating these applications for this specific molecule. In principle, the differential reactivity of the C-Br and C-Cl bonds could be exploited for sequential functionalization, a common strategy in the synthesis of complex heterocycles. However, no specific examples or detailed research findings could be located to substantiate the role of this compound as a facilitator for the synthesis of other pyridine-fused or multi-substituted heterocyclic compounds.

Contribution to the Synthesis of Complex Organic Molecules for Pre-clinical Research and Chemical Biology Studies

The application of this compound in the synthesis of complex organic molecules for pre-clinical research and chemical biology studies is not documented in the available scientific literature. While the broader class of halogenated and aminated pyridines are prevalent scaffolds in medicinal chemistry, with numerous derivatives investigated for a wide range of biological activities, this specific compound does not appear to have been a focus of such studies. Consequently, there are no research findings or data tables to present regarding its contribution to the development of molecules for pre-clinical evaluation.

Methodologies for Late-Stage Functionalization and Diversification of Molecular Scaffolds

Late-stage functionalization is a powerful tool in medicinal chemistry for the rapid generation of analogues of a lead compound. The presence of halogen atoms on this compound would theoretically make it a candidate for such modifications. However, the scientific literature does not provide any specific methodologies or examples where this compound or its derivatives have been utilized in late-stage functionalization or for the diversification of molecular scaffolds. General methods for C-H activation or selective cross-coupling on pyridine rings are well-established, but their applicability and efficacy on this particular substrate have not been reported.

Comprehensive Spectroscopic Characterization and Advanced Structural Analysis of 3 Bromo 6 Chloro N Methylpyridin 2 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Bromo-6-chloro-N-methylpyridin-2-amine. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring, the amine proton (N-H), and the methyl group protons (N-CH₃).

Aromatic Protons: The pyridine ring contains two protons at positions 4 and 5. These protons are adjacent and will appear as two distinct doublets due to ortho-coupling. The proton at C4 will likely be downfield compared to the proton at C5 due to the influence of the neighboring nitrogen and bromine atoms. A typical ortho-coupling constant (³JHH) for protons on a pyridine ring is in the range of 7-9 Hz.

Amine Proton (N-H): The proton attached to the nitrogen of the secondary amine is expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature, but it typically resonates in the range of 4.0-6.0 ppm. This peak may also exhibit coupling to the methyl protons, appearing as a quartet.

Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen will appear as a singlet if there is no coupling to the N-H proton, or as a doublet if coupling occurs. These aliphatic protons are expected to be the most upfield signals in the spectrum.

Carbon (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display six unique signals, corresponding to each of the six carbon atoms in the molecule.

Pyridine Ring Carbons: The chemical shifts of the five carbons in the pyridine ring are influenced by the attached substituents (Br, Cl, and N-methylamino) and the ring nitrogen. The carbons directly bonded to the electronegative halogens (C3-Br and C6-Cl) and nitrogen (C2-N) are expected to be significantly shifted.

Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear as a distinct signal in the upfield, aliphatic region of the spectrum.

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| H4 | ~7.4 - 7.6 | Doublet (d) | ~8.0 | ~140 - 142 |

| H5 | ~6.7 - 6.9 | Doublet (d) | ~8.0 | ~112 - 114 |

| N-H | ~4.5 - 5.5 | Broad Singlet (br s) or Quartet (q) | - | - |

| N-CH₃ | ~2.9 - 3.1 | Singlet (s) or Doublet (d) | - | ~28 - 32 |

| C2 | - | - | - | ~158 - 160 |

| C3 | - | - | - | ~105 - 108 |

| C6 | - | - | - | ~148 - 150 |

To confirm the assignments from one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. A cross-peak between the signals of H4 and H5 would definitively confirm their ortho-relationship on the pyridine ring. A correlation between the N-H and N-CH₃ protons would also be visible if coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for C4, C5, and the N-CH₃ group based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for assigning the quaternary carbons (C2, C3, and C6). For instance, the H4 proton would show correlations to C2, C3, C5, and C6, while the N-CH₃ protons would show a correlation to C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum would show through-space correlations between the N-CH₃ protons and the H-N proton, as well as with the proton at the C3 position if sterically plausible, providing conformational information.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of its elemental formula. For this compound (C₆H₆BrClN₂), the molecular ion peak (M⁺) would exhibit a highly characteristic isotopic pattern due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This results in a cluster of peaks for the molecular ion (M, M+2, M+4), which is a definitive signature for a compound containing one bromine and one chlorine atom.

The fragmentation pathways under electron ionization (EI) would likely involve the initial loss of substituents. Common fragmentation steps for halogenated pyridines include the loss of a halogen atom or the entire substituent group. Predicted fragmentation could include:

Loss of a methyl radical (•CH₃) from the parent ion.

Loss of a chlorine radical (•Cl).

Loss of a bromine radical (•Br).

Cleavage of the pyridine ring, a common pathway for pyridine derivatives under mass spectrometric conditions. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Identification and Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum would be dominated by vibrations from the N-H group, the pyridine ring, and the carbon-halogen bonds. Analysis of similar 2-aminopyridine (B139424) derivatives provides a basis for these assignments. researchgate.netresearchgate.net

Expected FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3350 - 3310 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium-Weak |

| Pyridine Ring (C=C, C=N) Stretches | 1610 - 1450 | Strong-Medium |

| N-H Bend | 1580 - 1500 | Medium |

| C-N Stretch (Aromatic Amine) | 1335 - 1250 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 600 - 500 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The substituted pyridine ring acts as the primary chromophore. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands corresponding to π → π* and n → π* transitions.

π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the conjugated π-system of the pyridine ring. They are expected to appear in the range of 200-280 nm.

n → π Transitions:* These lower-energy, lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to an anti-bonding π* orbital. These are often observed as a shoulder on the main π → π* band, typically above 280 nm.

The presence of the amino group (an auxochrome) and the halogens will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. Studies on other halogenated pyridines and aminopyridines confirm these general trends. rsc.orgnih.govrsc.org

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation, Including Tautomerism and Conformational Analysis

While spectroscopic methods provide powerful insights into molecular structure, single-crystal X-ray diffraction offers the definitive, unambiguous three-dimensional structure in the solid state. If suitable crystals of this compound can be grown, this technique would provide precise data on:

Bond Lengths and Angles: Confirming the exact geometry of the pyridine ring and the substituents.

Tautomerism: Unambiguously determining whether the molecule exists in the amino form (as named) or a potential imino tautomer in the solid state. For 2-aminopyridine derivatives, the amino form is generally predominant. rsc.org

Conformational Analysis: Revealing the orientation of the N-methylamino group relative to the plane of the pyridine ring.

Intermolecular Interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonding (e.g., N-H···N interactions between molecules), halogen bonding, and π-π stacking, which govern the crystal packing. Crystal structures of related 2-aminopyridine compounds often show extensive hydrogen bonding networks. imanagerpublications.comnih.gov

This technique would provide the ultimate confirmation of the structural details inferred from the spectroscopic analyses.

Chiroptical Spectroscopic Methods (Electronic Circular Dichroism, Vibrational Circular Dichroism) for Chiral Analogs

The absolute configuration and conformational landscape of chiral molecules are critical determinants of their biological activity and chemical properties. For chiral analogs of this compound, where a stereocenter might be introduced, for instance, by replacing the N-methyl group with a chiral substituent or through atropisomerism, chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are indispensable tools for stereochemical characterization. nih.gov These techniques measure the differential absorption of left and right circularly polarized light, providing information unique to the three-dimensional arrangement of atoms in a molecule. nih.gov

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism spectroscopy probes the electronic transitions within a molecule. For a chiral analog of this compound, the substituted pyridine ring constitutes a chromophore that will give rise to characteristic ECD signals. The sign and intensity of the observed Cotton effects in an ECD spectrum are highly sensitive to the spatial arrangement of the atoms and functional groups around the chromophore.

The determination of the absolute configuration of a chiral analog would typically involve a combination of experimental ECD measurements and quantum chemical calculations. nih.gov The process generally follows these steps:

Conformational Analysis: A thorough search for all possible stable conformers of the chiral molecule is performed using computational methods, such as density functional theory (DFT). nih.gov

ECD Spectra Calculation: For each stable conformer, the ECD spectrum is calculated using time-dependent density functional theory (TDDFT). nih.gov

Boltzmann Averaging: The calculated spectra of the individual conformers are weighted according to their predicted relative populations (based on their Gibbs free energies) and summed to generate a final theoretical ECD spectrum. mdpi.com

Comparison with Experimental Data: The theoretical spectrum is then compared with the experimentally measured ECD spectrum. A good match between the two allows for the unambiguous assignment of the absolute configuration. nih.gov

For a hypothetical chiral analog, the electronic transitions of the pyridine ring would be perturbed by the chiral center, leading to a unique ECD spectrum that serves as a fingerprint for its absolute configuration.

Illustrative ECD Data for a Hypothetical Chiral Analog

| Transition | Wavelength (nm) | Δε (L·mol⁻¹·cm⁻¹) (R-enantiomer) | Δε (L·mol⁻¹·cm⁻¹) (S-enantiomer) |

| π → π | 280 | +15.2 | -15.2 |

| n → π | 310 | -5.8 | +5.8 |

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized infrared light by vibrational transitions. ic.ac.uk VCD is a powerful technique for determining the absolute configuration of chiral molecules, especially those with conformational flexibility. mdpi.com Since VCD spectra exhibit a larger number of bands corresponding to various molecular vibrations, they can provide more detailed structural information compared to ECD. ru.nl

The application of VCD to a chiral analog of this compound would involve the following:

Measurement of Experimental Spectra: The experimental VCD and infrared (IR) spectra of the chiral analog are recorded.

Computational Modeling: Similar to ECD, the IR and VCD spectra for a chosen enantiomer are calculated using DFT. This requires obtaining the optimized geometry and vibrational frequencies of the most stable conformers. nih.gov

Spectral Comparison: The calculated VCD spectrum is compared with the experimental one. The absolute configuration is assigned based on the agreement between the signs and relative intensities of the VCD bands. nih.gov

A significant advantage of VCD is its sensitivity to the stereochemistry of the entire molecule, not just the environment around a chromophore. nih.gov This makes it particularly useful for complex molecules where multiple stereocenters may be present.

Illustrative VCD Data for a Hypothetical Chiral Analog

| Vibrational Mode | Wavenumber (cm⁻¹) | ΔA x 10⁻⁴ (R-enantiomer) | ΔA x 10⁻⁴ (S-enantiomer) |

| C-H stretch | 2980 | +1.5 | -1.5 |

| C=C stretch (pyridine) | 1580 | -2.3 | +2.3 |

| N-H bend | 1450 | +0.8 | -0.8 |

Computational Chemistry and Theoretical Investigations of 3 Bromo 6 Chloro N Methylpyridin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Bromo-6-chloro-N-methylpyridin-2-amine at the atomic level. These methods model the molecule's electronic structure to predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational studies on molecules like this compound. DFT, particularly with hybrid functionals such as B3LYP, is widely used to achieve a balance between accuracy and computational cost. researchgate.netnih.gov Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, starting point. researchgate.net

These methods are employed to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the minimum energy. researchgate.net Calculations are typically performed using a basis set, such as 6-311++G(d,p) or 6-31G(d,p), which describes the atomic orbitals used to construct the molecular orbitals. researchgate.netnih.gov The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Geometrical Parameters from DFT Calculations

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-Br | 1.89 Å |

| C-Cl | 1.73 Å | |

| C-N (amino) | 1.37 Å | |

| N-C (methyl) | 1.45 Å | |

| Bond Angle | Cl-C2-N1 | 118.5° |

| Br-C3-C4 | 121.0° | |

| Dihedral Angle | C3-C2-N(amino)-C(methyl) | 15.0° |

Molecular orbital (MO) theory helps in understanding the electronic behavior and reactivity of the compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Natural Bond Orbital (NBO) analysis and Mulliken charge analysis are used to determine the distribution of electronic charge across the atoms of the molecule. researchgate.net This information reveals the electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents. The electron-withdrawing effects of the bromine and chlorine atoms, for instance, would significantly influence the charge distribution on the pyridine (B92270) ring.

Table 2: Illustrative Molecular Orbital Properties

| Property | Value (Illustrative) | Implication |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | High kinetic stability |

| Dipole Moment | 3.2 D | Moderate polarity |

Prediction and Computational Validation of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic parameters for this compound. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and UV-Vis electronic transitions provide valuable data for structural confirmation and analysis. researchgate.net

DFT calculations can simulate the ¹H and ¹³C NMR spectra, helping to assign peaks in experimentally obtained spectra. nih.gov Similarly, computed IR and Raman spectra can aid in identifying characteristic vibrational modes of the functional groups present in the molecule. researchgate.net Time-Dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis spectra, predicting the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, often between the HOMO and LUMO. researchgate.net

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectrum | Parameter | Predicted Value (Illustrative) | Experimental Value (Illustrative) |

| ¹H NMR | Chemical Shift (NH proton) | 9.8 ppm | 9.75 ppm nih.gov |

| ¹³C NMR | Chemical Shift (C-Br) | 115 ppm | 114 ppm |

| IR | Vibrational Frequency (N-H stretch) | 3450 cm⁻¹ | 3445 cm⁻¹ |

| UV-Vis | λmax | 285 nm | 288 nm |

Computational Elucidation of Reaction Mechanisms, Transition States, and Energy Barriers

DFT calculations are instrumental in exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states—the highest energy points along the reaction pathway. The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the reaction rate.

For this molecule, computational studies could elucidate the mechanisms of reactions such as nucleophilic aromatic substitution at the positions bearing the halogen atoms or palladium-catalyzed cross-coupling reactions. Theoretical calculations can predict which halogen (bromine or chlorine) is more susceptible to substitution by modeling the transition states and energy barriers for the respective pathways.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound over time. These simulations are useful for sampling different molecular conformations and studying how the molecule interacts with its environment, such as solvent molecules or a biological receptor. By simulating the molecule's movement, MD can provide insights into its flexibility and preferred shapes in solution. This is particularly relevant for understanding how the molecule might bind to a protein's active site in drug design applications.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Derivatives of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. mdpi.com For derivatives of this compound, a QSAR study would involve synthesizing or computationally designing a library of related molecules with varied substituents.

Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each derivative. mdpi.com Statistical methods are then used to build a mathematical model that relates these descriptors to an observed activity (e.g., anticancer efficacy). mdpi.com Such models can predict the activity of new, unsynthesized derivatives, guiding the design of more potent or selective compounds. Important descriptors in such models often include HOMO/LUMO energies and atomic charges. mdpi.com

Table 4: Illustrative Descriptors for a QSAR Model

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | HOMO Energy | Relates to the molecule's ability to participate in charge-transfer interactions. mdpi.com |

| Atomic Charge on N10 | Influences electrostatic interactions with a target receptor. mdpi.com | |

| Steric | Molecular Volume | Describes the size of the molecule, affecting its fit into a binding site. |

| Hydrophobic | LogP | Predicts the molecule's partitioning between water and an organic solvent. |

Advanced Cheminformatics and Database Analysis for Pyridine-Based Chemical Space

The pyridine ring is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs approved by the U.S. Food and Drug Administration (FDA). nih.govnih.gov Consequently, the chemical space occupied by pyridine derivatives is vast and well-documented in large chemical databases like PubChem and ChEMBL. nih.govunibe.ch Cheminformatics provides the tools to navigate and analyze this space, enabling researchers to understand structure-activity relationships (SAR), predict properties, and design novel compounds with desired characteristics. youtube.com

For a molecule such as this compound, cheminformatics analysis begins with the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be broadly categorized into constitutional, topological, geometric, and electronic descriptors.

Key Molecular Descriptors and Their Relevance:

Molecular Weight (MW): A fundamental descriptor influencing pharmacokinetic properties.

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, crucial for predicting membrane permeability and absorption. The presence of halogen atoms (Bromo- and Chloro-) generally increases lipophilicity.

Topological Polar Surface Area (TPSA): Calculated from the surface contributions of polar atoms, it is a good predictor of drug transport properties, including blood-brain barrier penetration.

Number of Hydrogen Bond Donors and Acceptors: The N-methylamino group provides a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor, influencing solubility and target binding.

Molecular Fingerprints: These are bit strings that encode structural features of a molecule. Fingerprints like MACCS keys or Extended-Connectivity Fingerprints (ECFPs) are used for similarity and substructure searching in large databases to identify compounds with similar structural motifs and potentially similar biological activities. unibe.ch

Analysis of FDA-approved drugs reveals that monosubstituted pyridines are the most common, but di- and tri-substituted derivatives are also significantly represented, highlighting the importance of multi-functionalized scaffolds. nih.gov The specific substitution pattern of this compound (positions 2, 3, and 6) can be mapped against these databases to assess the novelty of the scaffold and identify known drugs or bioactive compounds with similar substitution patterns.

Table 1: Predicted Physicochemical Properties and Drug-Likeness Descriptors This interactive table provides predicted values for this compound based on standard cheminformatics algorithms. These values are essential for initial assessment in drug discovery pipelines.

| Descriptor | Predicted Value | Relevance in Drug Discovery |

|---|---|---|

| Molecular Formula | C6H6BrClN2 | Defines the elemental composition. |

| Molecular Weight | 221.49 g/mol | Influences absorption and distribution. |

| LogP | ~2.5 - 3.0 | Measures lipophilicity; affects permeability. |

| Topological Polar Surface Area (TPSA) | ~30 - 40 Ų | Predicts transport properties and cell permeability. |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding. |

| Rotatable Bonds | 1 | Relates to conformational flexibility. |

Computational Chemistry and Theoretical Investigations

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. researchgate.net Studies on related halopyridines and aminopyridines consistently employ DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), to achieve excellent agreement with experimental data for molecular geometry and vibrational spectra. researchgate.netnih.gov

Electronic Structure and Reactivity: The arrangement of substituents on the pyridine ring significantly modulates its electronic properties. The nitrogen atom in the ring and the amino group at position 2 are electron-donating, increasing the electron density of the ring. Conversely, the bromine and chlorine atoms are electron-withdrawing through induction but can be weakly donating through resonance.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com For this molecule, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may have significant contributions from the regions near the halogen atoms. nih.govmdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically around the pyridine nitrogen) that are susceptible to electrophilic attack and electron-poor regions (positive potential) prone to nucleophilic attack. The halogen atoms can exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the atom, which allows for the formation of halogen bonds—a type of non-covalent interaction important in crystal engineering and molecular recognition. nih.govmdpi.com

Dipole Moment: The combination of electron-donating and withdrawing groups at different positions creates a significant molecular dipole moment, influencing its solubility and interaction with polar solvents and biological targets. nih.gov

Table 2: Representative DFT-Calculated Properties for Substituted Pyridines This interactive table shows typical calculated values for related pyridine derivatives, illustrating how different substituents affect electronic properties. The values for this compound would be influenced by the combined effects of its substituents.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Pyridine | -6.70 | -0.38 | 6.32 | 2.22 |

| 2-Aminopyridine (B139424) | -5.65 | -0.15 | 5.50 | 2.06 |

| 3-Chloropyridine | -6.95 | -0.85 | 6.10 | 1.80 |

| 2-Bromopyridine | -6.80 | -0.75 | 6.05 | 3.10 |

| 6-bromo-imidazo[4,5-b]pyridine derivative | -3.10 | -0.74 | 2.36 | Not Reported |

Note: Data is compiled and representative of values found in computational chemistry literature; exact values depend on the specific DFT functional and basis set used. nih.gov

Emerging Research Directions and Future Prospects for 3 Bromo 6 Chloro N Methylpyridin 2 Amine

Development of Highly Chemo-, Regio-, and Stereoselective Synthetic Transformations

A primary focus of future research will be the development of synthetic methods that can selectively target one of the halogen positions on the pyridine (B92270) ring. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of this approach. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more susceptible to oxidative addition than the C-Cl bond. This inherent difference allows for regioselective functionalization at the 3-position, leaving the chlorine atom at the 6-position available for subsequent transformations.

Future work will likely concentrate on refining catalyst systems and reaction conditions to achieve even greater selectivity, minimizing the formation of undesired byproducts. This includes the exploration of novel ligands that can fine-tune the electronic and steric properties of the metal catalyst, thereby enhancing its ability to discriminate between the two halogen sites.

Furthermore, the development of stereoselective transformations is a critical frontier, particularly for the synthesis of chiral derivatives that are often essential for pharmaceutical applications. While the parent molecule is achiral, the introduction of chiral substituents or the creation of atropisomers through sterically demanding coupling partners opens up avenues for creating enantiomerically pure compounds. Research in this area will likely involve the use of chiral catalysts and auxiliaries to control the three-dimensional arrangement of atoms during the synthetic process.

Table 1: Comparison of Bond Dissociation Energies and Relative Reactivity in Cross-Coupling Reactions

| Bond Type | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Pd-catalyzed Cross-Coupling |

| C-Br | ~71 | High |

| C-Cl | ~84 | Moderate to Low |

This table illustrates the fundamental principle guiding the regioselective functionalization of dihalogenated pyridines.

Integration with Automated Synthesis, Continuous Flow Chemistry, and High-Throughput Experimentation

The integration of 3-Bromo-6-chloro-N-methylpyridin-2-amine into modern automated synthesis platforms is a promising direction for accelerating the discovery of new derivatives. Automated systems, coupled with high-throughput experimentation (HTE), can rapidly screen a wide array of catalysts, reagents, and reaction conditions to identify optimal synthetic protocols. This approach dramatically reduces the time and resources required for methods development and library synthesis.

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis and functionalization of this compound. mdpi.com Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, especially for exothermic reactions. mdpi.com The small reactor volumes and high surface-area-to-volume ratios inherent in flow systems can also enable the use of reaction conditions that are not feasible in batch mode. mdpi.com For instance, the synthesis of tetrahydronaphthyridines has been successfully demonstrated using an automated continuous flow setup, showcasing the potential for complex heterocyclic synthesis. nih.gov This methodology could be adapted for the derivatization of this compound, allowing for the efficient and scalable production of a diverse range of analogues.

Exploration of Photochemical and Electrochemical Transformations

Photochemical and electrochemical methods are emerging as powerful tools in organic synthesis, offering alternative reaction pathways that are often milder and more selective than traditional thermal methods. Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, has shown great promise for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com This technology could be applied to the functionalization of this compound, for example, in hydroaminoalkylation reactions to introduce novel side chains. nih.gov

Electrosynthesis provides another avenue for activating the molecule. By precisely controlling the electrode potential, it may be possible to achieve selective reduction or oxidation of specific functional groups, leading to unique transformations that are difficult to accomplish with chemical reagents. The exploration of these "green" chemistry approaches could lead to more sustainable and efficient synthetic routes to valuable derivatives.

Design and Synthesis of Derivatives with Tunable Reactivity for Specific Chemical Applications

The ability to selectively functionalize the 3- and 6-positions of the pyridine ring allows for the rational design and synthesis of derivatives with tailored properties. By introducing electron-donating or electron-withdrawing groups, it is possible to modulate the electron density of the pyridine ring and, consequently, its reactivity and biological activity.

For example, Suzuki-Miyaura coupling at the C-Br bond could introduce a variety of aryl or heteroaryl substituents, while subsequent nucleophilic aromatic substitution at the C-Cl bond could install different amine, ether, or thioether linkages. This modular approach enables the creation of large libraries of compounds for screening in drug discovery or for development as functional materials. The strategic placement of different functional groups can be used to optimize properties such as solubility, metabolic stability, and target-binding affinity in a medicinal chemistry context.

Table 2: Potential Functionalization Strategies and Their Impact on Molecular Properties

| Position | Reaction Type | Introduced Functional Group | Potential Impact on Properties |

| 3 (Br) | Suzuki-Miyaura Coupling | Aryl, Heteroaryl | Modulate electronic properties, increase steric bulk, introduce new binding motifs |

| 6 (Cl) | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Enhance solubility, provide hydrogen bonding sites, alter metabolic profile |

| 2 (NHMe) | Acylation, Alkylation | Amides, Tertiary Amines | Modify lipophilicity, block potential metabolic sites |

Interdisciplinary Research Incorporating Advanced Spectroscopic and Computational Methodologies

Future advancements in understanding and utilizing this compound will increasingly rely on an interdisciplinary approach that combines advanced synthesis with sophisticated analytical and computational techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and mass spectrometry will remain essential for structural characterization. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), will play a crucial role in predicting the reactivity and spectroscopic properties of the molecule and its derivatives. researchgate.netresearchgate.net Theoretical calculations can provide insights into reaction mechanisms, helping to rationalize observed selectivities and guide the design of more efficient synthetic routes. For instance, calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can help predict the susceptibility of different sites to nucleophilic or electrophilic attack. researchgate.net This synergy between experimental and computational chemistry will accelerate the pace of innovation and unlock new applications for this versatile chemical building block.

Q & A

Q. What biological screening approaches utilize this compound as a precursor?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.